

# Biological Activity & Chemical Properties

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## Compound Focus: Mt KARI-IN-2

Cat. No.: S12885976

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Property	Value / Description
Target	Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) [1]
Target Inhibition (K <sub>i</sub> )	2.02 μM [1]
Anti-TB Activity (MIC)	0.78 μM (against Mtb H37Rv strain) [1]
Cytotoxicity (IC <sub>50</sub> )	> 86 μg/mL (in HEK293 cells) [1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N <sub>5</sub> O <sub>4</sub> S <sub>2</sub> [1]
Molecular Weight	377.40 g/mol [1]
CAS Number	2413974-52-2 [1]

## Experimental Context & Protocols

The data in the summary table were generated through standard biochemical and microbiological assays.

- Enzyme Inhibition Assay (K<sub>i</sub> determination):** The potency of **Mt KARI-IN-2** was measured by evaluating its ability to inhibit the purified Mtb KARI enzyme. The reported **K<sub>i</sub> value of 2.02 μM** represents the inhibition constant, which is the concentration required to inhibit the enzyme's catalytic activity. Lower K<sub>i</sub> values indicate more potent inhibition [1].
- Antibacterial Susceptibility Testing (MIC determination):** The compound's activity against whole bacterial cells was determined using the **Minimum Inhibitory Concentration (MIC) assay** against

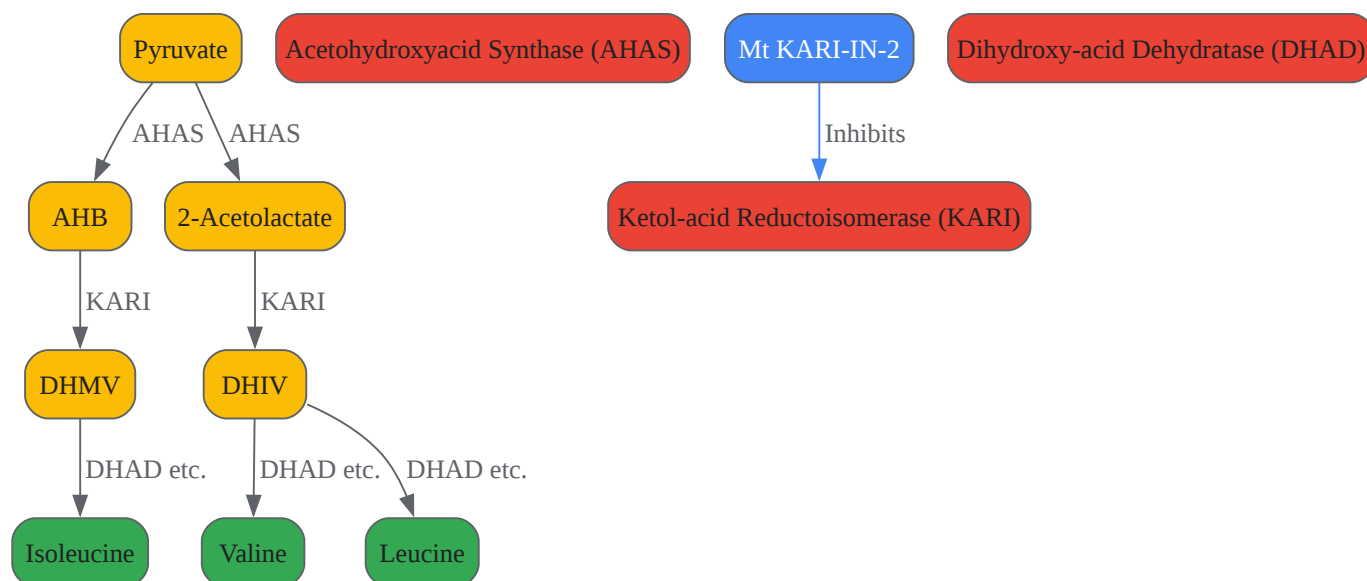
the *M. tuberculosis* H37Rv strain. The **MIC value of 0.78  $\mu\text{M}$**  is the lowest concentration of the compound that prevents visible growth of the bacteria, demonstrating its effectiveness as an antimicrobial agent [1].

- **Cytotoxicity Assay ( $\text{IC}_{50}$  determination):** To assess the compound's safety and selectivity, its cytotoxicity was tested on human embryonic kidney (HEK293) cells. The  **$\text{IC}_{50}$  value of  $>86 \mu\text{g/mL}$**  is the concentration required to kill 50% of the human cells. The high value indicates low cytotoxicity, suggesting a potential selective toxicity against the bacterial pathogen over human cells [1].

## The Role of KARI as a Drug Target

Ketol-acid reductoisomerase (KARI) is the second enzyme in the biosynthetic pathway for the branched-chain amino acids (BCAAs) **valine, isoleucine, and leucine** [2] [3]. This pathway is essential for plants and microorganisms but is absent in animals, including humans [2] [3]. This makes KARI an attractive target for developing **herbicides and antibiotics**, as inhibitors are likely to selectively disrupt the pathogen's or weed's metabolism without harming humans [2].

The diagram below illustrates the position of KARI in this essential metabolic pathway and the point of inhibition by **Mt KARI-IN-2**.



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*Inhibition of KARI blocks the production of essential branched-chain amino acids [2].*

## Research Significance and Future Directions

The discovery of **Mt KARI-IN-2** is part of a growing research effort to validate KARI as a viable drug target for new anti-tuberculosis agents [4]. This is particularly important given the emergence of **multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis** strains [4].

- **Overcoming Substrate Competition:** Recent research (as of 2025) indicates that the effectiveness of some KARI inhibitors can be diminished when the substrate, 2-acetolactate (AL), accumulates in bacterial cells [2]. The pyrimidinedione compound **1f** highlighted in one study is a competitive inhibitor for both the substrate AL and the cofactor NADPH, and it shows time-dependent inhibition, which may help overcome this challenge [2].
- **Ongoing Exploration:** The search for optimal KARI inhibitors continues, with researchers synthesizing and testing derivatives to improve potency and drug-like properties [2]. The promising in

vitro data for **Mt KARI-IN-2** makes it a valuable compound for these ongoing investigations.

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## References

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